N-[3-(benzylmethylamino)propyl]-4-bromobenzamide
Vue d'ensemble
Description
N-[3-(benzylmethylamino)propyl]-4-bromobenzamide is a useful research compound. Its molecular formula is C18H21BrN2O and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioiodinated Ligands for Serotonin-5HT2 Receptors : A study by Mertens et al. (1994) discusses the radiosynthesis of compounds with high affinity for 5HT2-receptors. These compounds, including derivatives of benzamide, show potential as tracers for γ-emission tomography, particularly for studying brain tissue and serotonin receptors [Mertens et al., 1994].
Crystal Structure Analysis : Yasuoka, Kasai, and Kakudo (1969) conducted a crystal structure analysis of benzamide derivatives, revealing insights into the molecular structures and the conformations of the carbon-carbon bonds in these compounds. This research is fundamental to understanding the physical properties of these substances [Yasuoka et al., 1969].
Anti-Inflammatory Properties : Aroonrerk, Niyomtham, and Yingyoungnarongkul (2015) explored the anti-inflammatory effects of N-benzyl-4-bromobenzamide (NBBA) on human gingival fibroblasts. The study suggests that NBBA can inhibit the production of inflammatory markers like IL-6 and prostaglandin E2, indicating potential applications in treating periodontal disease [Aroonrerk et al., 2015].
Melanoma Imaging and Therapy : Eisenhut et al. (2000) investigated radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging. Their research indicates that specific benzamide derivatives have high melanoma uptake and tissue selectivity, making them potentially useful for melanoma imaging and radionuclide therapy [Eisenhut et al., 2000].
Inhibition of NFκB Activation and Induction of Apoptosis : Liberg et al. (1999) studied N-substituted benzamides and found that certain derivatives can induce apoptosis and inhibit NFκB activation, which are key mechanisms in radio- and chemotherapy sensitization and potentially anti-inflammatory drug development [Liberg et al., 1999].
Anticancer Properties : Kesuma et al. (2018) synthesized N-(phenylcarbamothioyl)-benzamide derivatives and assessed their activities against MCF-7 breast cancer cells. The study revealed that these compounds exhibit potent cytotoxic activities, suggesting their potential as anticancer agents [Kesuma et al., 2018].
Antioxidant Activity : Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are known for their antioxidant activity. This study contributes to understanding the mechanisms behind the antioxidant properties of these compounds [Jovanović et al., 2020].
Propriétés
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-4-bromobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-21(14-15-6-3-2-4-7-15)13-5-12-20-18(22)16-8-10-17(19)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEAHUHMEHELLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=C(C=C1)Br)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.